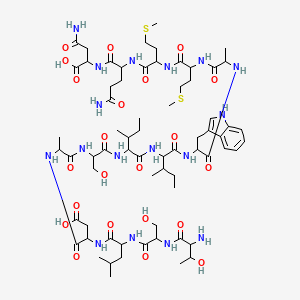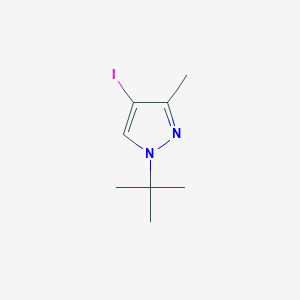![molecular formula C26H20N6O2S B12458839 N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B12458839.png)
N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through diazotization and subsequent acylation to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the azo group, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, make it a candidate for drug development.
Materials Science: Its unique structural features can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and analgesic properties.
Uniqueness
N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide is unique due to its combination of thiazole and pyrazole rings, along with the azo and acetamide functionalities. This structural complexity provides a diverse range of potential interactions and activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C26H20N6O2S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C26H20N6O2S/c1-17(33)27-20-12-14-21(15-13-20)29-30-24-23(19-10-6-3-7-11-19)31-32(25(24)34)26-28-22(16-35-26)18-8-4-2-5-9-18/h2-16,31H,1H3,(H,27,33) |
InChI Key |
WXJBZUMLVAEOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12458765.png)

![Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12458771.png)
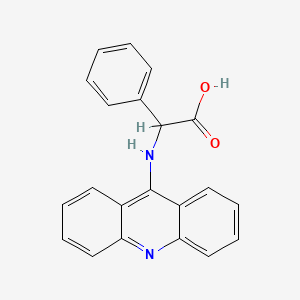
![2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B12458777.png)
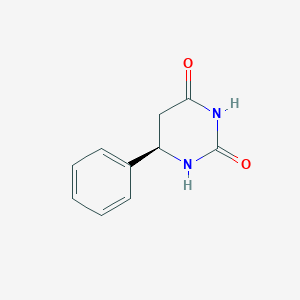
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B12458795.png)
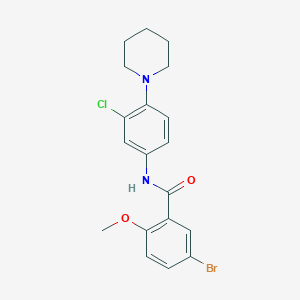
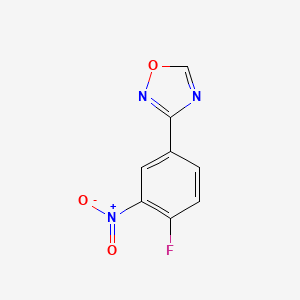
![1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458811.png)
